4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
Description
4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde (C₁₅H₁₃NO₅) is a benzaldehyde derivative featuring a methoxy group at the 4-position, a nitrobenzyloxy group at the 3-position, and an aldehyde functional group. It is synthesized via nucleophilic substitution between 3-hydroxy-4-methoxybenzaldehyde and 1-(bromomethyl)-4-nitrobenzene in acetonitrile under reflux, yielding 78% pure product . Its monoclinic crystal structure (space group P2₁/c) exhibits a dihedral angle of 3.98° between the two aromatic rings, stabilized by non-classical C–H···O interactions forming centrosymmetric tetramers . This compound serves as a precursor for Schiff base ligands in coordination chemistry due to its electron-withdrawing nitro group and planar geometry .
Properties
IUPAC Name |
4-methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-7-4-12(9-17)8-15(14)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOHQGZIGRZTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde, also known by its chemical structure, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
- Molecular Formula : C10H10N2O4
- CAS Number : 341942-07-2
-
Molecular Structure :
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrobenzyl alcohol with methoxy-substituted benzaldehyde under acidic conditions. The reaction can be optimized for yield and purity through various methods such as refluxing in organic solvents or using microwave-assisted synthesis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of benzaldehyde derivatives, including this compound. The compound has shown significant inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Apoptotic Effects in Cancer Cells
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.01). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
The biological activity of this compound can be attributed to its ability to interact with cellular targets. It is hypothesized that the nitro group plays a crucial role in enhancing its reactivity and biological efficacy.
- Reactive Oxygen Species (ROS) Production : The compound induces ROS generation, leading to oxidative stress in cells.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
Scientific Research Applications
Organic Synthesis
4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions, including:
- Oxidation : The aldehyde group can be oxidized to form corresponding carboxylic acids.
- Reduction : The nitro group can be reduced to an amino group, allowing for further functionalization.
- Substitution Reactions : The methoxy group can undergo nucleophilic substitution, leading to diverse derivatives.
Research has indicated that this compound exhibits notable biological activities, particularly in cancer research. In vitro studies demonstrated its ability to inhibit microtubule polymerization and induce apoptosis in cancer cell lines such as MDA-MB-231 at micromolar concentrations. The IC50 values for various cell lines are summarized below:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 2.43 - 7.84 |
| HepG2 | 4.98 - 14.65 |
These findings suggest its potential as a therapeutic agent in oncology.
Enzyme Studies
The compound is also used as a probe in studying enzyme-catalyzed reactions. Its structural characteristics allow researchers to investigate biological pathways and interactions with specific molecular targets, enhancing the understanding of enzyme mechanisms .
Case Studies
Several case studies highlight the compound's effectiveness and application:
- In vitro Studies : A study indicated that this compound significantly inhibited microtubule polymerization, leading to apoptosis in breast cancer cells (MDA-MB-231). This effect was attributed to its interaction with tubulin, a key protein in cell division.
- Comparative Analysis : When compared with similar compounds, it exhibited superior selectivity towards cancer cells while demonstrating lower toxicity towards normal cells, making it a candidate for further development as an anticancer drug.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity
- Antioxidant Potential: Derivatives like 4-methoxy-3-(p-toluenesulfonyloxy)benzaldehyde exhibit iron-binding antioxidant activity, comparable to BHA and BHT .
- STAT3 Inhibition : 3-Chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde (compound 46) shows dual STAT3/STAT1 inhibitory activity in murine colitis models, highlighting the role of chloro and nitro groups in bioactivity .
Coordination Chemistry
The nitro group in the title compound enhances its ability to form stable metal complexes, unlike esters or prenyl-substituted analogs, which lack strong electron-withdrawing effects .
Physicochemical Properties
| Property | 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde | 4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde HCl | 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde |
|---|---|---|---|
| Molecular Weight | 287.26 g/mol | 323.81 g/mol | 274.26 g/mol |
| Functional Groups | Nitro, methoxy, aldehyde | Thiomorpholine, methoxy, aldehyde | Fluoro, methoxy, aldehyde |
| Key Interactions | C–H···O hydrogen bonds | Protonated amine for salt formation | Fluorine-mediated dipole interactions |
| Applications | Coordination chemistry | Antimicrobial agents | Intermediate in drug synthesis |
| References |
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, nitrobenzyl groups) and detect impurities.
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., exact mass ± 3 ppm).
- HPLC/GC : Assess purity (>95% by area normalization) using C18 columns (HPLC) or capillary GC with FID detection .
How can thermal stability and decomposition pathways of this compound be systematically analyzed?
Q. Advanced
- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂). For similar benzaldehyde derivatives, decomposition onset occurs at ~180–230°C, influenced by nitro group stability .
- DSC (Differential Scanning Calorimetry) : Identify phase transitions or exothermic decomposition events.
What strategies mitigate challenges in regioselective functionalization of the benzaldehyde core?
Q. Advanced
- Protecting groups : Use temporary protecting groups (e.g., silyl ethers) to direct nitrobenzyl or methoxy substitutions. For example, thexyldimethylsilyl (TDS) groups can block specific hydroxyl sites during synthesis .
- Electronic effects : The electron-withdrawing nitro group deactivates the aromatic ring, favoring electrophilic substitution at the methoxy-adjacent position. Computational modeling (e.g., Fukui indices) predicts reactive sites .
How do solvent polarity and reaction medium influence the compound’s reactivity in condensation reactions?
Q. Advanced
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro-containing intermediates and stabilize transition states in SN2 reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) by improving heat transfer in low-polarity solvents (e.g., toluene) .
What crystallographic parameters are critical for accurate structure determination?
Q. Advanced
- Data collection : Use MoKα radiation (λ = 0.71073 Å) and refine with SHELXL. Key metrics include R-factor (<0.05), data-to-parameter ratio (>15:1), and mean σ(C–C) bond length deviation (<0.005 Å) .
- Twinned crystals : Apply Hooft parameter or PLATON TWIN checks to correct intensity data in cases of pseudo-merohedral twinning .
How can researchers address contradictory bioactivity results in antimicrobial assays?
Q. Advanced
- Dose-response curves : Test across a concentration gradient (e.g., 1–100 µg/mL) to identify MIC (Minimum Inhibitory Concentration) thresholds.
- Synergistic effects : Combine with known antibiotics (e.g., vancomycin) and use checkerboard assays to calculate FIC (Fractional Inhibitory Concentration) indices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
